molecular formula C18H27N7O4 B11507662 1,3-dimethyl-8-(morpholin-4-yl)-7-(2-{[(E)-morpholin-4-ylmethylidene]amino}ethyl)-3,7-dihydro-1H-purine-2,6-dione

1,3-dimethyl-8-(morpholin-4-yl)-7-(2-{[(E)-morpholin-4-ylmethylidene]amino}ethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11507662
M. Wt: 405.5 g/mol
InChI Key: SUYUZMFOSUWODI-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-7-{2-[(E)-[(MORPHOLIN-4-YL)METHYLIDENE]AMINO]ETHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a purine base structure It is characterized by the presence of morpholine groups and a tetrahydropurine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-7-{2-[(E)-[(MORPHOLIN-4-YL)METHYLIDENE]AMINO]ETHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of morpholine groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-7-{2-[(E)-[(MORPHOLIN-4-YL)METHYLIDENE]AMINO]ETHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the purine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-7-{2-[(E)-[(MORPHOLIN-4-YL)METHYLIDENE]AMINO]ETHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-7-{2-[(E)-[(MORPHOLIN-4-YL)METHYLIDENE]AMINO]ETHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to various biological effects. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-DIMETHYL-8-[(2-MORPHOLIN-4-YLETHYL)AMINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
  • 1,3-DIMETHYL-7-(4-METHYLBENZYL)-8-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

Uniqueness

Compared to similar compounds, 1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-7-{2-[(E)-[(MORPHOLIN-4-YL)METHYLIDENE]AMINO]ETHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C18H27N7O4

Molecular Weight

405.5 g/mol

IUPAC Name

1,3-dimethyl-8-morpholin-4-yl-7-[2-(morpholin-4-ylmethylideneamino)ethyl]purine-2,6-dione

InChI

InChI=1S/C18H27N7O4/c1-21-15-14(16(26)22(2)18(21)27)25(17(20-15)24-7-11-29-12-8-24)4-3-19-13-23-5-9-28-10-6-23/h13H,3-12H2,1-2H3

InChI Key

SUYUZMFOSUWODI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CCN=CN4CCOCC4

Origin of Product

United States

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